molecular formula C13H11FN6 B11783960 3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline CAS No. 1638760-07-2

3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline

Cat. No.: B11783960
CAS No.: 1638760-07-2
M. Wt: 270.27 g/mol
InChI Key: DPAOGFLEXIXQBT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoroaniline with 3-bromo-6-(2-methyl-2H-tetrazol-5-yl)pyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial ribosomes, leading to the suppression of protein synthesis in bacteria. The tetrazole ring can also interact with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one
  • Tedizolid
  • Linezolid

Uniqueness

3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and lipophilicity, while the tetrazole ring contributes to its ability to interact with biological targets .

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines

Properties

CAS No.

1638760-07-2

Molecular Formula

C13H11FN6

Molecular Weight

270.27 g/mol

IUPAC Name

3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]aniline

InChI

InChI=1S/C13H11FN6/c1-20-18-13(17-19-20)12-5-2-8(7-16-12)10-4-3-9(15)6-11(10)14/h2-7H,15H2,1H3

InChI Key

DPAOGFLEXIXQBT-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N)F

Origin of Product

United States

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